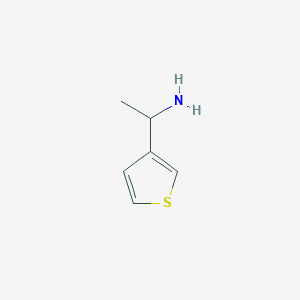

1-(Thiophen-3-yl)ethanamine

説明

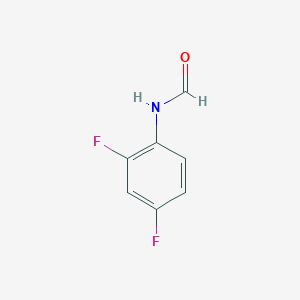

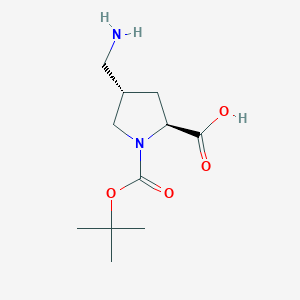

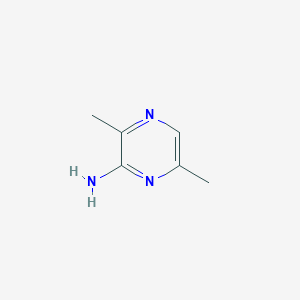

1-(Thiophen-3-yl)ethanamine is an aromatic amine . It is used as a raw material in the synthesis of various drugs . The structure of the compound exhibits a flip-type disorder of the thiophene ring .

Synthesis Analysis

The synthesis of 1-(Thiophen-3-yl)ethanamine involves the use of metal sodium. The optimal conditions for the synthesis include a molar ratio of thiophene to metal sodium of 1.6:1, a molar ratio of epichlorohydrin to metal sodium of 1:1, a reaction temperature of -5°C, and a reaction time of 30 minutes .Molecular Structure Analysis

The molecular structure of 1-(Thiophen-3-yl)ethanamine is characterized by a thiophene ring. In the crystal structure, molecules are connected by C-H···π hydrogen bonds .Chemical Reactions Analysis

Thiophene-based compounds, including 1-(Thiophen-3-yl)ethanamine, undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Thiophen-3-yl)ethanamine include a refractive index of n20/D 1.551 (lit.), a boiling point of 200-201 °C/750 mmHg (lit.), and a density of 1.087 g/mL at 25 °C (lit.) .科学的研究の応用

Medicinal Chemistry

Thiophene-based analogs, such as “1-(Thiophen-3-yl)ethanamine”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The sulfur atom in the thiophene ring contributes to the corrosion inhibition properties of these compounds .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it an important component in the development of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The electron-rich nature of the thiophene ring makes it an excellent component for the construction of conjugated systems, which are essential in OLED technology .

Anti-Inflammatory Agents

Specific thiophene nucleus containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents . This highlights the potential of thiophene derivatives in the development of new anti-inflammatory drugs .

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as a serotonin antagonist and is used in the treatment of Alzheimer’s . This demonstrates the potential of thiophene derivatives in the development of neurological drugs .

Crystal Structure Studies

In crystal structure studies, molecules of “1-(Thiophen-3-yl)ethanamine” are connected by C-H···π hydrogen bonds, forming a sheet parallel to the (001) plane . This property can be useful in the study of molecular interactions and crystal engineering .

Synthetic Chemistry

Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These synthetic methods provide a wide range of thiophene derivatives, including “1-(Thiophen-3-yl)ethanamine”, for various applications .

作用機序

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are used in various applications in medicinal chemistry .

Mode of Action

Thiophene and its derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . These reactions can result in changes to the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s worth noting that thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Pharmacokinetics

The compound’s synthesis has been documented , which could potentially impact its bioavailability.

Result of Action

Compounds containing a thiophene nucleus have been reported to exhibit various pharmacological activities .

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as temperature and ph .

Safety and Hazards

将来の方向性

Thiophene-based compounds, including 1-(Thiophen-3-yl)ethanamine, have been attracting great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The demand for new materials and medicines encourages the search for new methods of synthesis and the improvement of existing ones .

特性

IUPAC Name |

1-thiophen-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCGQPCMPZULFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557980 | |

| Record name | 1-(Thiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-3-yl)ethanamine | |

CAS RN |

118488-08-7 | |

| Record name | 1-(Thiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)